Inhaled Aztreonam Lysine (AZLI) vs. Tobramycin Inhalation Solution: Superior Lung Function Improvement in Cystic Fibrosis
In a Phase 3 randomized controlled trial (NCT00757237), aztreonam lysine for inhalation (AZLI, 75 mg three times daily) demonstrated statistically superior improvement in lung function compared to tobramycin nebulizer solution (TNS, 300 mg twice daily) over three 28-day treatment courses in cystic fibrosis patients with chronic airway Pseudomonas aeruginosa [1]. The AZLI group achieved a mean relative change in FEV1 of 8.35% after one course versus 0.55% for TNS (p < 0.001), and a mean actual FEV1 change of 2.05% across three courses versus -0.66% for TNS (p = 0.002) [1].
| Evidence Dimension | FEV1 change (lung function) after inhaled antibiotic therapy |
|---|---|
| Target Compound Data | AZLI (aztreonam lysine 75 mg q8h): mean relative change 8.35% after 1 course; mean actual change 2.05% across 3 courses |
| Comparator Or Baseline | Tobramycin nebulizer solution (300 mg q12h): mean relative change 0.55% after 1 course; mean actual change -0.66% across 3 courses |
| Quantified Difference | Δ relative change = +7.80% (p < 0.001); Δ actual change = +2.71% (p = 0.002) |
| Conditions | Phase 3 open-label RCT; 273 patients randomized, 268 treated; baseline FEV1 ~52% predicted; three 28-day courses separated by 28-day off-periods |
Why This Matters
For procurement decisions in cystic fibrosis centers, the statistically significant FEV1 superiority of AZLI over TNS provides a quantifiable clinical efficacy differentiator, while the reduction in respiratory hospitalizations (p = 0.044) adds a healthcare utilization dimension to formulary evaluation.
- [1] Assael BM et al. Inhaled aztreonam lysine vs. inhaled tobramycin in cystic fibrosis: a comparative efficacy trial. J Cyst Fibros. 2013;12(2):130-140. View Source
